2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 4-fluorophenyl group at the 2-position and a piperazine ring substituted with a 3-methoxybenzoyl moiety at the 5-position. Its molecular weight is approximately 436.45 g/mol (calculated based on analogous structures in ). The 3-methoxybenzoyl group contributes to increased lipophilicity, which may improve membrane permeability compared to unsubstituted benzoyl derivatives .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-4-2-3-16(13-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFMNYPMCVJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene derivatives, methoxybenzoyl chloride, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the fluorophenyl and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzoyl group, oxazole ring, and piperazine moiety. Below is a detailed comparison:
Substituent Variations on the Benzoyl Group
4-Fluorobenzoyl derivative ():
- Structure: 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile.
- Key Differences: The 4-fluoro substitution on the benzoyl ring increases electronegativity and metabolic stability compared to the 3-methoxy group. This enhances interactions with hydrophobic pockets in target proteins but may reduce solubility.
- Molecular Weight: ~434.43 g/mol.
- 2-Fluorobenzoyl derivative (): Structure: 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. Molecular weight: 394.38 g/mol, lower due to smaller substituents .
Oxazole Ring Modifications
- Ethenyl-substituted analog (, ID: D465-0301): Structure: 2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. Molecular weight: 432.45 g/mol (vs. 436.45 g/mol for the target compound) .
Piperazine Ring Replacements
- 4-Methylpiperidine analog (, CAS 301194-43-4): Structure: 2-(4-Fluorophenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile. Key Differences: Piperidine’s reduced basicity (vs. Molecular weight: ~355.38 g/mol .
Research Implications
- Pharmacological Optimization : The 3-methoxybenzoyl group in the target compound balances lipophilicity and solubility, making it superior to halogenated analogs for CNS-targeting drugs.
- Synthetic Routes : Multi-component reactions () are viable for scaling production, though purification may require chromatography due to steric effects .
- Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving substituent-driven conformational changes .
Biological Activity
2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : CHFNO
- Molecular Weight : 422.9 g/mol
Research indicates that the biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxazole and piperazine moieties often exhibit inhibitory effects on various enzymes, including kinases and proteases. This inhibition can lead to reduced cell proliferation in cancer cells.
- Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating a potential for antimicrobial activity.
Biological Activities
The biological activities of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against multiple bacterial strains |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile significantly inhibited cell growth. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound was shown to decrease levels of TNF-alpha and IL-6 in treated subjects compared to controls. These findings indicate its promise as an anti-inflammatory therapeutic.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of related compounds. The introduction of different substituents on the oxazole ring has been shown to enhance biological activity significantly. For instance, modifications that increase lipophilicity often correlate with improved receptor binding affinity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
